

# Application Note: Determination of Sofosbuvir Impurity D by RP-HPLC with UV Detection

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## Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400

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## Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of **Sofosbuvir Impurity D**, a diastereomer of Sofosbuvir. The method utilizes UV detection at a wavelength of 260 nm, which provides high sensitivity for both the active pharmaceutical ingredient (API) and its related impurities.<sup>[1][2][3][4]</sup>

Sofosbuvir and its diastereomeric Impurity D share the same uracil chromophore, resulting in similar UV absorbance maxima.<sup>[3]</sup> The selected wavelength of 260 nm is based on the UV absorption spectrum of Sofosbuvir and has been demonstrated to be effective for the simultaneous analysis of Sofosbuvir and its process-related impurities.<sup>[1][2][4]</sup>

## Experimental Protocol

This protocol outlines the RP-HPLC method for the analysis of **Sofosbuvir Impurity D**.

## Materials and Reagents

- Sofosbuvir Reference Standard

- **Sofosbuvir Impurity D** Reference Standard
- Acetonitrile (HPLC Grade)
- Trifluoroacetic Acid (TFA)
- Water (HPLC Grade)
- Methanol (HPLC Grade)

## Instrumentation

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm)[1][2]
- Data acquisition and processing software

## Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

Parameter	Condition
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2]
Mobile Phase	0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[1][2]
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm[1][2][4]
Injection Volume	10 µL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

## Standard and Sample Preparation

#### Standard Solution Preparation:

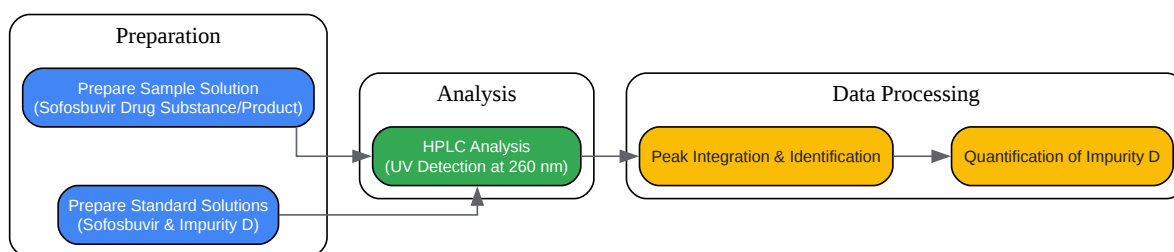
- Accurately weigh and dissolve an appropriate amount of Sofosbuvir and **Sofosbuvir Impurity D** reference standards in the mobile phase to obtain a final concentration of approximately 10 µg/mL for the impurity and 400 µg/mL for Sofosbuvir.
- Sonicate the solution for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection.

#### Sample Solution Preparation:

- Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to achieve a nominal concentration of 400 µg/mL of Sofosbuvir.
- Sonicate the solution for 15 minutes to ensure complete dissolution of the active ingredient.
- Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

## Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of **Sofosbuvir Impurity D**.



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Figure 1. Experimental workflow for the analysis of **Sofosbuvir Impurity D**.

## Data Presentation

The following table summarizes the expected retention times for Sofosbuvir and a process-related impurity, which can be used as a reference for the analysis of Impurity D. The retention time for Impurity D, being a diastereomer, is expected to be close to that of Sofosbuvir but with sufficient resolution for quantification.

Analyte	Retention Time (min)
Sofosbuvir	~3.7[1][2]
Process-Related (Phosphoryl) Impurity	~5.7[1][2]

Note: The exact retention times may vary depending on the specific HPLC system, column, and laboratory conditions. System suitability tests should be performed to ensure adequate resolution between Sofosbuvir and Impurity D.

## Conclusion

The described RP-HPLC method with UV detection at 260 nm is a simple, specific, and reliable approach for the determination of **Sofosbuvir Impurity D** in bulk drug substances and pharmaceutical dosage forms.[1][2] This method can be readily implemented in a quality control setting for routine analysis and stability studies of Sofosbuvir. Validation of this method in accordance with ICH guidelines is recommended before its application in a regulated environment.

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## References

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